molecular formula C8H7BrN2O3S B12083236 (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide

Cat. No.: B12083236
M. Wt: 291.12 g/mol
InChI Key: BCCXQUFATKJCGI-UHFFFAOYSA-N
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Description

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide typically involves the cyclization of 2-aminophenol with appropriate brominated precursors under specific reaction conditions. One common method involves the use of 2-aminophenol and brominated acetic acid derivatives in the presence of catalysts such as FeCl3 or CuO nanoparticles . The reaction is usually carried out in solvents like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Mechanism of Action

The mechanism of action of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonamide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C8H7BrN2O3S

Molecular Weight

291.12 g/mol

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonamide

InChI

InChI=1S/C8H7BrN2O3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2,(H2,10,12,13)

InChI Key

BCCXQUFATKJCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)N

Origin of Product

United States

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